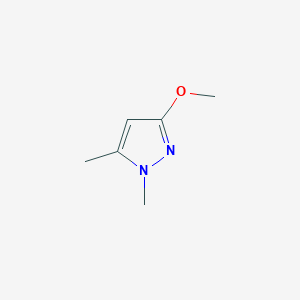

3-Methoxy-1,5-dimethyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Organic Chemistry

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a foundational structure in a vast array of organic molecules. rroij.comresearchgate.net This "privileged scaffold" is a cornerstone in medicinal chemistry and drug discovery, with numerous pyrazole-containing drugs approved for treating a wide range of diseases, including cancer, inflammation, and infectious diseases. researchgate.netmdpi.comtandfonline.com The versatility of the pyrazole ring stems from its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, a feature that can be modulated by substitution. mdpi.com This allows for a wide range of interactions with biological targets. rroij.com

The synthesis of pyrazole derivatives has been a subject of intense research, with methods ranging from classical condensation reactions to modern, more efficient strategies like multicomponent reactions and microwave-assisted synthesis. rroij.commdpi.com These advancements have enabled the creation of diverse libraries of pyrazole compounds for various applications. Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, such as herbicides and fungicides, and have found use in materials science for developing polymers with specialized properties. rroij.comroyal-chem.com

Unique Structural and Electronic Attributes of Methoxy-Substituted Pyrazoles

The introduction of a methoxy (B1213986) group onto the pyrazole ring, as seen in 3-Methoxy-1,5-dimethyl-1H-pyrazole, imparts distinct structural and electronic characteristics. The methoxy group is an electron-donating group, which can influence the electron density distribution within the pyrazole ring. This, in turn, can affect the molecule's reactivity, stability, and its interactions with other molecules.

Overview of Current Research Trends and Future Trajectories for 3-Methoxy-1,5-dimethyl-1H-pyrazole

Current research involving 3-Methoxy-1,5-dimethyl-1H-pyrazole primarily revolves around its utility as a synthetic intermediate. synhet.com Its specific substitution pattern makes it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The reactivity of the pyrazole core, influenced by the methoxy and methyl substituents, allows for a variety of chemical transformations.

Future research is likely to expand on the applications of this compound. Given the broad biological activities associated with pyrazole derivatives, it is plausible that 3-Methoxy-1,5-dimethyl-1H-pyrazole could serve as a key starting material for the development of novel therapeutic agents. nih.govglobalresearchonline.net Furthermore, its structural features may be exploited in the design of new functional materials, such as dyes and polymers with tailored optical or electronic properties. researchgate.netglobalresearchonline.net The continued exploration of its synthetic utility and potential applications will undoubtedly solidify its importance in the field of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-4-6(9-3)7-8(5)2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOGQASSAPOWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Methoxy 1,5 Dimethyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic, electron-rich heterocycle, which makes it susceptible to electrophilic substitution. nih.govmdpi.com The positions on the ring exhibit different reactivities; the C4 position is generally the most nucleophilic and thus the primary site for electrophilic attack, while the C3 and C5 positions are more electrophilic and prone to nucleophilic attack. nih.govpharmaguideline.comnih.govresearchgate.net The presence of two methyl groups (at N1 and C5) and a methoxy (B1213986) group (at C3) on 3-Methoxy-1,5-dimethyl-1H-pyrazole further enhances the electron density of the ring, activating it towards electrophiles. Specifically, studies on analogous compounds like 1,3,5-trimethylpyrazole (B15565) show that electrophilic substitution, such as nitration and hydrogen exchange, readily occurs at the 4-position. rsc.org Similarly, direct C-H amination of 1,3-dimethyl-1H-pyrazole also takes place at the C4 position. acs.org

Halogenation and Directed Functionalization

Halogenation is a common electrophilic substitution reaction for pyrazoles, typically occurring at the C4 position. A variety of halogenating agents can be employed for this purpose. For instance, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are effective for the C-H halogenation of pyrazole derivatives under mild, metal-free conditions. beilstein-archives.org The reaction of 3-aryl-1H-pyrazol-5-amines with NBS or NIS in DMSO proceeds efficiently at room temperature to yield the corresponding 4-halogenated products in moderate to excellent yields. beilstein-archives.org Another mild and environmentally friendly method utilizes Oxone® in combination with sodium halide salts in water to achieve 4-chloro- and 4-bromopyrazoles. researchgate.net

Directed functionalization offers another route to selectively introduce substituents onto the pyrazole ring. This often involves transition-metal-catalyzed C-H activation, where the pyrazole ring itself can act as a directing group. rsc.orgrsc.org Palladium-catalyzed C-H alkenylation, for example, allows for the installation of various alkenyl groups at the C4 position of functionalized pyrazoles. acs.orgacs.org

Table 1: Examples of Halogenation Reactions on Pyrazole Scaffolds This table presents data on related pyrazole compounds to illustrate typical reaction conditions and outcomes.

| Starting Material | Reagent(s) | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amine | NBS | DMSO | 4-Bromo-3-aryl-1H-pyrazol-5-amine | Excellent | beilstein-archives.org |

| 3-Aryl-1H-pyrazol-5-amine | NIS | DMSO | 4-Iodo-3-aryl-1H-pyrazol-5-amine | Excellent | beilstein-archives.org |

| N-Alkyl/Aryl Pyrazole | NaBr, Oxone® | Water | 4-Bromo-N-Alkyl/Aryl Pyrazole | Up to 93% | researchgate.net |

| N-Alkyl/Aryl Pyrazole | NaCl, Oxone® | Water | 4-Chloro-N-Alkyl/Aryl Pyrazole | Good | researchgate.net |

Directed Ortho-Metallation (DoM) Reactions and Subsequent Electrophilic Quenches

Directed ortho-metallation (DoM) is a powerful strategy for regioselective functionalization, where a directing metalation group (DMG) guides deprotonation to an adjacent position. wikipedia.orgorganic-chemistry.org The DMG, typically a Lewis basic group, coordinates to an organolithium reagent (like n-butyllithium), facilitating the removal of a proton from the ortho position to form a lithiated intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped with a wide range of electrophiles.

In 3-Methoxy-1,5-dimethyl-1H-pyrazole, the methoxy group at the C3 position can act as a DMG. The oxygen atom's lone pairs can coordinate with the lithium atom of an alkyllithium reagent, directing deprotonation specifically to the C4 position. This would generate a 4-lithiated pyrazole species, which can subsequently react with various electrophiles (E+) to introduce a functional group at the C4 position with high regioselectivity. While the methoxy group is considered a moderate DMG, this approach provides a reliable method for functionalizing the most electron-rich carbon of the pyrazole ring. organic-chemistry.org

Scheme 1: Plausible DoM Strategy for 3-Methoxy-1,5-dimethyl-1H-pyrazole

Reactions Involving the Methoxy Group and its Transformations

The C3-methoxy group is a key functional handle on the 3-Methoxy-1,5-dimethyl-1H-pyrazole scaffold. While stable under many conditions, it can undergo specific transformations. One of the most significant reactions is demethylation to reveal a 3-hydroxy-1,5-dimethyl-1H-pyrazole. This transformation is valuable as the resulting hydroxyl group can be used for further synthetic modifications. For example, in related systems, 4-bromo-1-phenyl-1H-pyrazol-3-ol can be methylated to the corresponding 3-methoxy derivative, indicating the reversibility of this functionalization. researchgate.net The cleavage of the methyl-oxygen bond can typically be achieved using strong acids or specific demethylating agents. The resulting 3-hydroxypyrazole exists in tautomeric equilibrium with its 3-pyrazolone form. researchgate.net

Furthermore, the methoxy group can influence the reactivity of the pyrazole ring. As an electron-donating group, it activates the ring towards electrophilic substitution, reinforcing the directing effect towards the C4 position. acs.org The stability of ether linkages also means the methoxy group can serve as a stable protecting group for a hydroxyl function during multi-step syntheses. researchgate.net

Transformations at Methyl Substituents (C-5 and N-1)

The methyl groups at the C5 and N1 positions are generally less reactive than the pyrazole ring itself. However, under specific conditions, they can be functionalized, providing additional avenues for structural modification. The N1-methyl group is typically very stable, while the C5-methyl group, being adjacent to the pyrazole ring's double bond, can exhibit enhanced reactivity.

Condensation Reactions (e.g., with aldehydes, formaldehyde)

The C5-methyl group of pyrazoles can undergo condensation reactions with carbonyl compounds, particularly aldehydes like formaldehyde. This reactivity stems from the acidity of the C5-methyl protons, which can be abstracted by a base to form a carbanionic intermediate. This nucleophile can then attack the electrophilic carbonyl carbon. For instance, the reaction of pyrazolones bearing an 'active' methylene (B1212753) group with dimethylformamide diethyl acetal (B89532) (DMFDEA) or benzaldehyde (B42025) leads to the formation of condensation products. clockss.org Similarly, the C5-methyl group in 3-Methoxy-1,5-dimethyl-1H-pyrazole could potentially react with aldehydes in the presence of a suitable catalyst or base to form styryl-type derivatives or other condensation adducts.

Functionalization via Organometallic Reagents (e.g., Grignard reactions, cross-coupling)

While cross-coupling reactions are more commonly performed on halogenated pyrazole rings, the methyl groups can also be involved in organometallic transformations. nih.gov A plausible strategy involves the deprotonation of the C5-methyl group using a strong organometallic base, such as n-butyllithium or LDA (lithium diisopropylamide). This would generate a lithiated species (a pyrazolylmethanide), which is a potent nucleophile. This nucleophile can then react with a variety of electrophiles, including alkyl halides, carbonyl compounds, or silyl (B83357) chlorides, to introduce new functional groups at the C5-methyl position. This approach effectively uses the methyl group as a site for carbon-carbon or carbon-heteroatom bond formation, expanding the synthetic utility of the parent molecule.

Oxidation and Reduction Pathways of the Pyrazole System

While specific experimental data on the oxidation and reduction of 3-Methoxy-1,5-dimethyl-1H-pyrazole is not extensively documented in publicly available literature, the reactivity of the pyrazole system and its substituted derivatives allows for the prediction of its likely transformation pathways.

Oxidation:

The pyrazole ring itself is relatively stable to oxidation. However, the substituents on the ring can undergo oxidative transformations. The methyl groups of 3-Methoxy-1,5-dimethyl-1H-pyrazole are potential sites for oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), it is conceivable that one or both methyl groups could be oxidized to carboxylic acids .

Another potential oxidation pathway involves the nitrogen atoms of the pyrazole ring. Pyrazoles can be oxidized to form N-oxides, typically at the pyridine-like nitrogen (N2). This transformation can be achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The formation of 5,5-Dimethyl-1-pyrroline-N-oxide (DMPO), a cyclic nitrone, from the corresponding pyrroline (B1223166) highlights the susceptibility of heterocyclic nitrogen to oxidation nih.gov.

In the context of metabolism, pyrazole derivatives are known to undergo oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. These metabolic pathways can include N-dealkylation, where one of the methyl groups attached to the nitrogen is removed, and ring oxidation hyphadiscovery.comnih.gov. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that they undergo CYP-dependent oxidative dechlorination and N-dealkylation nih.gov. While pyrazoles are generally considered more stable to oxidative cleavage than other five-membered heterocycles, they can still be oxidized hyphadiscovery.com.

Reduction:

The reduction of the pyrazole ring typically requires catalytic hydrogenation. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. Several patented processes describe the catalytic hydrogenation of pyrazole precursors to synthesize pyrazole derivatives google.comgoogle.com. These methods often employ a hydrogenation catalyst in a protic solvent and may be performed under acidic conditions google.comgoogle.com. It is expected that under such conditions, the pyrazole ring of 3-Methoxy-1,5-dimethyl-1H-pyrazole could be reduced to the corresponding pyrazolidine. The specific conditions, such as pressure, temperature, and choice of catalyst, would influence the efficiency and outcome of the reduction.

Manganese-based catalysts in the presence of a pyrazole ligand have also been shown to be effective for transfer hydrogenation reactions, offering a potentially more cost-effective alternative to precious metal catalysts rsc.org.

Table 1: Predicted Oxidation and Reduction Reactions of 3-Methoxy-1,5-dimethyl-1H-pyrazole

| Reaction Type | Reagents/Conditions | Predicted Product(s) |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid and/or 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid |

| Peroxy acids (e.g., m-CPBA) | 3-Methoxy-1,5-dimethyl-1H-pyrazole 2-oxide | |

| Cytochrome P450 enzymes (in vivo) | N-dealkylated and ring-hydroxylated metabolites | |

| Reduction | H₂/Pd, Pt, or Ni catalyst | 3-Methoxy-1,5-dimethylpyrazolidine |

Structure-Reactivity Correlations and Electronic Effects of Substituents on Pyrazole Ring Reactivity

The reactivity of the pyrazole ring in 3-Methoxy-1,5-dimethyl-1H-pyrazole is significantly influenced by the electronic properties of its substituents: the methoxy group at the 3-position and the methyl groups at the 1- and 5-positions. These substituents modulate the electron density of the pyrazole ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms or groups exert an electron-withdrawing inductive effect (-I), while alkyl groups are electron-donating (+I).

Resonance Effect: This involves the delocalization of π-electrons between the substituent and the aromatic ring. Groups with lone pairs of electrons adjacent to the ring can donate electron density via resonance (+R), while groups with π-bonds to electronegative atoms can withdraw electron density (-R).

Electronic Effects of Substituents in 3-Methoxy-1,5-dimethyl-1H-pyrazole:

Methoxy Group (-OCH₃): The methoxy group is a classic example of a substituent with opposing electronic effects. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the pyrazole ring, resulting in a strong electron-donating resonance effect (+R) vaia.com. In electrophilic aromatic substitution on anisole (B1667542) (methoxybenzene), the resonance effect dominates, making the methoxy group an activating and ortho, para-directing group vaia.com. A similar effect is expected in the pyrazole system, where the methoxy group at the 3-position would increase the electron density at the 4-position, making it more susceptible to electrophilic attack.

The combined electronic effects of the methoxy and two methyl groups make the pyrazole ring in 3-Methoxy-1,5-dimethyl-1H-pyrazole electron-rich and thus more reactive towards electrophiles compared to an unsubstituted pyrazole. The primary site for electrophilic attack is predicted to be the C4 position, which is activated by the strong +R effect of the methoxy group at C3 and the +I effect of the methyl group at C5.

Table 2: Electronic Properties of Substituents on the Pyrazole Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Predicted Directing Effect |

| Methoxy (-OCH₃) | 3 | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | C4-directing |

| Methyl (-CH₃) | 1 | Electron-donating (+I) | - | Activating | - |

| Methyl (-CH₃) | 5 | Electron-donating (+I) | - | Activating | C4-directing |

The reactivity of substituted pyrazoles is a key aspect of their utility in organic synthesis and medicinal chemistry. For example, the presence of electron-withdrawing groups on the pyrazole ring can facilitate certain C-H functionalization reactions by rendering the C-H bonds more acidic researchgate.net. Conversely, the electron-donating substituents in 3-Methoxy-1,5-dimethyl-1H-pyrazole would likely disfavor such reactions but enhance its reactivity in electrophilic substitution reactions. Structure-activity relationship studies on various pyrazole-containing compounds have consistently shown that the nature and position of substituents are critical determinants of their biological activity, often by influencing their binding affinity to molecular targets nih.govacs.org.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methoxy 1,5 Dimethyl 1h Pyrazole

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the structural determination of organic compounds. The following subsections detail the application of various spectroscopic methods to 3-Methoxy-1,5-dimethyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-Methoxy-1,5-dimethyl-1H-pyrazole is expected to show distinct signals for the different proton environments. The N-methyl group (at position 1) and the C-methyl group (at position 5) would likely appear as sharp singlets in the upfield region of the spectrum. The methoxy (B1213986) protons would also present as a singlet. The lone proton on the pyrazole (B372694) ring (H4) would appear as a singlet, typically in the aromatic region.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Distinct signals are expected for the two methyl carbons, the methoxy carbon, and the three carbons of the pyrazole ring. The chemical shifts of the pyrazole ring carbons are indicative of their electronic environment.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the connectivity of the molecule.

COSY: Would show correlations between coupled protons, although in this specific molecule, with mostly singlet peaks, its utility might be limited to long-range couplings if any exist.

HSQC: Would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In 3-Methoxy-1,5-dimethyl-1H-pyrazole, NOESY could be used to confirm the substitution pattern by observing through-space interactions between the protons of the methyl and methoxy groups and the ring proton. For instance, a NOE correlation between the N-methyl protons and the H4 proton would support their relative positions.

Table 1: Predicted ¹H NMR Data for 3-Methoxy-1,5-dimethyl-1H-pyrazole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | Data not available | s |

| C-CH₃ | Data not available | s |

| O-CH₃ | Data not available | s |

Table 2: Predicted ¹³C NMR Data for 3-Methoxy-1,5-dimethyl-1H-pyrazole

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | Data not available |

| C-CH₃ | Data not available |

| O-CH₃ | Data not available |

| C3 | Data not available |

| C4 | Data not available |

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The infrared spectrum of 3-Methoxy-1,5-dimethyl-1H-pyrazole would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the methyl and methoxy groups, as well as from the pyrazole ring. C-N and C=C stretching vibrations from the pyrazole ring would also be present. The C-O stretching of the methoxy group would likely appear as a strong band.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also show vibrations related to the pyrazole ring and the substituent groups. Non-polar bonds, such as the C=C bonds in the ring, often give strong Raman signals.

Vibrational Analysis and Force Field Derivations: A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can lead to a complete assignment of the vibrational modes. Force field derivations from these analyses can provide deeper insights into the bonding and conformational properties of the molecule.

Table 3: Expected IR and Raman Vibrational Frequencies for 3-Methoxy-1,5-dimethyl-1H-pyrazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2950-2850 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C/C=N (Ring) | Stretching | 1600-1450 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

MS: The mass spectrum of 3-Methoxy-1,5-dimethyl-1H-pyrazole would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide structural information. Common fragmentation pathways for pyrazoles include cleavage of the substituents and ring fragmentation.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula.

Table 4: Mass Spectrometry Data for 3-Methoxy-1,5-dimethyl-1H-pyrazole

| Ion | m/z |

|---|---|

| [M]⁺ | Data not available |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Electronic Transitions: Pyrazole and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring. The substitution pattern and the nature of the substituents can influence the position and intensity of these absorption maxima (λ_max).

Solvent Effects: The polarity of the solvent can affect the electronic transitions, leading to shifts in the absorption maxima (solvatochromism). Studying these shifts can provide information about the nature of the electronic transitions and the ground and excited states of the molecule.

Table 5: UV-Vis Spectroscopic Data for 3-Methoxy-1,5-dimethyl-1H-pyrazole

| Solvent | λ_max (nm) | Molar Absorptivity (ε) |

|---|

Advanced analytical techniques can provide further characterization.

Capillary Electrophoresis (CE): CE can be used for the separation and analysis of compounds based on their charge-to-size ratio. For a neutral molecule like 3-Methoxy-1,5-dimethyl-1H-pyrazole, micellar electrokinetic chromatography (MEKC), a mode of CE, could be employed for its analysis and purity assessment.

Collision Cross Section (CCS) Predictions: Ion mobility-mass spectrometry can measure the collision cross section of an ion, which is related to its size and shape. Theoretical predictions of the CCS for the protonated molecule of 3-Methoxy-1,5-dimethyl-1H-pyrazole could be compared with experimental values to gain further confidence in its structural assignment.

Solid-State Structural Analysis

While spectroscopic methods provide information about the molecule in solution or in the gas phase, solid-state analysis reveals the arrangement of molecules in a crystal lattice.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. If suitable crystals of 3-Methoxy-1,5-dimethyl-1H-pyrazole can be obtained, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state. As of now, the crystal structure of this specific compound does not appear to be publicly available.

Table 6: Crystallographic Data for 3-Methoxy-1,5-dimethyl-1H-pyrazole

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

Single-Crystal X-ray Diffraction (XRD) (Crystallographic Data, Space Groups, Unit Cell Parameters)

Single-crystal X-ray diffraction analysis provides precise information regarding the crystal system, space group, and the dimensions of the unit cell, which is the fundamental repeating unit of a crystal lattice. This data is crucial for the unambiguous identification and structural characterization of a crystalline solid.

For instance, the analysis of related pyrazole compounds reveals detailed crystallographic information. The compound 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180) monohydrate salt has been structurally characterized, providing insight into the typical data obtained for this class of compounds tandfonline.com. Another example, 4-Benzyl-3,5-dimethyl-1H-pyrazole, crystallizes in a monoclinic system. nih.gov The specific parameters define the geometry and size of the repeating unit in the crystal.

Below is an interactive table showcasing typical crystallographic data for a substituted pyrazole derivative as an example.

| Parameter | Value |

| Compound | 4-Benzyl-3,5-dimethyl-1H-pyrazole nih.gov |

| Formula | C₁₂H₁₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2303 (6) |

| b (Å) | 5.5941 (5) |

| c (Å) | 15.1364 (15) |

| β (°) ** | 97.049 (1) |

| Volume (ų) ** | 523.56 (9) |

| Z | 2 |

Conformational Analysis and Dihedral Angles in the Crystalline State

For example, in the structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and phenyl rings is 68.41 (16)°. nih.gov This significant twist indicates a non-planar arrangement between the two rings. Additionally, the aldehyde group is observed to be nearly coplanar with the pyrazole ring, as shown by a C—C—C—O torsion angle of −0.4 (5)°. nih.gov In another case, 4-Benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl rings is 78.65 (19)°. nih.gov For 3-Methoxy-1,5-dimethyl-1H-pyrazole, the key dihedral angles would be those describing the orientation of the methoxy group relative to the pyrazole ring and the rotation around the N-CH₃ and C-CH₃ bonds.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Solvent Inclusion)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are critical in determining the stability and physical properties of the crystalline material.

In pyrazole derivatives, hydrogen bonding is a common and dominant interaction, particularly when hydrogen bond donors (like N-H) and acceptors (like N or O atoms) are present. For instance, in the crystal structure of 4-Benzyl-3,5-dimethyl-1H-pyrazole, molecules are linked by N—H⋯N hydrogen bonds to form chains. nih.gov In more complex systems, such as 4-amino-3,5-dimethyl-1H-pyrazolium citrate, a network of charge-assisted N⁺–H···O, O–H···O, and N–H···O hydrogen bonds creates a ladder-like structure. tandfonline.com

Besides hydrogen bonds, other interactions like C—H⋯π and π-π stacking interactions can also play a significant role. nih.goviucr.org C—H⋯π interactions were noted in the crystal architecture of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov In cases where crystallization occurs from a solvent, it is possible for solvent molecules to become incorporated into the crystal lattice, an event known as solvent inclusion. mdpi.comcardiff.ac.uk This is observed in a solvate of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with dimethylformamide (DMF), where DMF molecules are part of the crystal structure and participate in hydrogen bonding. mdpi.comcardiff.ac.uk

Tautomerism and Isomerism in Methoxy-Substituted Pyrazoles

Tautomerism and isomerism are fundamental concepts in organic chemistry that describe the existence of compounds with the same molecular formula but different structural arrangements. In the context of pyrazoles, these phenomena are of significant interest as they can influence the molecule's reactivity, physical properties, and biological activity. encyclopedia.pub

The most common form of tautomerism in pyrazoles is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com This equilibrium is highly dependent on the nature and position of substituents on the ring, as well as the solvent medium. encyclopedia.pubmdpi.com Electron-donating groups, such as methyl (CH₃) and methoxy (OCH₃), can influence the position of this equilibrium. mdpi.com

However, in the case of 3-Methoxy-1,5-dimethyl-1H-pyrazole, the nitrogen at position 1 is substituted with a methyl group. This N-substitution precludes the possibility of annular prototropic tautomerism, as there is no mobile proton on a ring nitrogen atom. The structure is therefore locked as the 1,5-dimethyl isomer.

While annular tautomerism is blocked, other forms of isomerism are pertinent. Positional isomerism is a key consideration for substituted pyrazoles. For example, without the fixed N-methylation, a methoxy-dimethyl-pyrazole could exist as several positional isomers, such as 3-Methoxy-1,5-dimethyl-1H-pyrazole, 5-Methoxy-1,3-dimethyl-1H-pyrazole, or isomers with the substituents at different positions on the carbon atoms of the ring. The synthesis of such compounds often requires careful control to achieve the desired regioselectivity.

Furthermore, while not a tautomeric relationship, the methoxy group itself can be considered in relation to a hydroxy tautomer in the parent N-unsubstituted pyrazole (a pyrazolone). For instance, 1-substituted 1H-pyrazol-3-ols can exist in equilibrium with their 1,2-dihydro-3H-pyrazol-3-one tautomers. nih.gov The methoxy derivative can be seen as a "fixed" or etherified form of the enol tautomer. The study of such systems provides insight into the electronic and structural properties of methoxy-substituted pyrazoles. nih.gov

Computational and Theoretical Investigations of 3 Methoxy 1,5 Dimethyl 1h Pyrazole

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies (Geometry Optimization, Vibrational Frequencies, Electronic Properties)

No specific DFT studies for 3-Methoxy-1,5-dimethyl-1H-pyrazole were found in the searched literature.

Ab Initio and Semi-Empirical Methods

No specific ab initio or semi-empirical method studies for 3-Methoxy-1,5-dimethyl-1H-pyrazole were found.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

Specific HOMO-LUMO gap analysis for 3-Methoxy-1,5-dimethyl-1H-pyrazole is not available.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

No NBO analysis detailing charge distribution for 3-Methoxy-1,5-dimethyl-1H-pyrazole could be located.

Electrostatic Potential Surfaces and Reactivity Prediction

MEP surface analysis and specific reactivity predictions for 3-Methoxy-1,5-dimethyl-1H-pyrazole have not been published in the reviewed literature.

Solvation Models and Solvent Effects on Molecular Properties

Specific studies on solvation models and the quantitative effects of different solvents on the molecular properties of 3-Methoxy-1,5-dimethyl-1H-pyrazole have not been reported in the reviewed literature. Research on other substituted pyrazoles and pyrazolines has demonstrated that solvent polarity can significantly influence their photophysical properties, such as absorption and fluorescence spectra, through solvatochromic effects researchgate.net. These studies often employ continuum models like the Polarizable Continuum Model (PCM) to account for solvent effects in computational calculations mdpi.com. However, without specific experimental or theoretical data for 3-Methoxy-1,5-dimethyl-1H-pyrazole, a quantitative description of solvent effects on its properties cannot be provided.

Noncovalent Interactions within the Compound and its Assemblies

Detailed computational analysis of the noncovalent interactions within 3-Methoxy-1,5-dimethyl-1H-pyrazole and its potential assemblies is not available in the current body of scientific literature. For other pyrazole (B372694) derivatives, noncovalent interactions such as hydrogen bonds and π-π stacking have been studied, particularly in the context of crystal packing and the formation of supramolecular structures. For instance, studies on 3,5-dimethylpyrazole (B48361) have explored its self-association into dimers and trimers in the gas phase through intermolecular interactions mdpi.com. Similarly, the analysis of crystal structures of other complex pyrazoles reveals various non-classical interactions that dictate their three-dimensional arrangement nih.gov. However, a specific analysis of the intramolecular and intermolecular noncovalent interactions for 3-Methoxy-1,5-dimethyl-1H-pyrazole has yet to be published.

Applications in Advanced Materials and Catalysis

Role as Synthetic Building Blocks in Complex Organic Synthesis

3-Methoxy-1,5-dimethyl-1H-pyrazole serves as a versatile synthetic building block, providing a scaffold for the construction of more complex molecular architectures, including fused heterocyclic systems and multifunctional pyrazole (B372694) derivatives.

Fused heterocyclic systems are of significant interest due to their diverse biological activities. Pyrazolo[4,3-e] nih.govresearchgate.netakjournals.comtriazines, for instance, are a class of compounds that have been investigated for their potential as anticancer agents. The synthesis of these complex structures can be achieved through multi-step reaction sequences. nih.govnih.gov In some synthetic routes, a key intermediate is prepared, which then undergoes further reactions to form the desired fused ring system. For example, a chlorosulfone intermediate can react with cyclic amines, followed by a nucleophilic substitution with sodium azide (B81097) to yield the final tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netakjournals.comtriazine derivatives. nih.gov It is noteworthy that in solution, these tetrazolo derivatives can exist in a tautomeric equilibrium with their corresponding 5-azido-pyrazolo[4,3-e] nih.govresearchgate.netakjournals.comtriazine form. nih.gov

Another approach to constructing pyrazolo[3,4-e] nih.govresearchgate.netakjournals.comtriazines involves the cyclization of arylhydrazonomalononitriles. mdpi.com These starting materials can be converted to 2-aryl-5-phenylhydrazono-2,5-dihydro- nih.govresearchgate.netakjournals.com-triazine-6-carbonitriles, which upon refluxing in glacial acetic acid, yield the desired pyrazolo-1,2,4-triazines. mdpi.com

| Starting Material | Reagents and Conditions | Fused Heterocyclic Product | Reference |

| Chlorosulfone Intermediate | 1. Cyclic amine, MeCN, rt, overnight2. NaN₃, EtOH, reflux | Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netakjournals.comtriazine sulfonamides | nih.gov |

| Arylhydrazonomalononitriles | 1. Phenylhydrazine2. DMFDMA, xylene, reflux3. Glacial acetic acid, reflux | Pyrazolo[3,4-e] nih.govresearchgate.netakjournals.comtriazines | mdpi.com |

This table is for illustrative purposes and may not represent a direct synthesis from 3-Methoxy-1,5-dimethyl-1H-pyrazole but demonstrates general synthetic strategies for related fused systems.

The pyrazole core is a privileged scaffold in medicinal chemistry, and the introduction of various functional groups allows for the fine-tuning of its biological and chemical properties. nih.govnih.gov 3-Methoxy-1,5-dimethyl-1H-pyrazole can be a precursor for a wide array of multifunctional derivatives. For example, N-methylation of a related pyrazole, followed by the introduction of different substituents at various positions, can lead to a diverse library of compounds. researchgate.net One-pot, multi-component reactions are also an efficient strategy for synthesizing multifunctional pyrazoles, such as 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. researchgate.net

The synthesis of such derivatives often involves standard organic transformations. For instance, the preparation of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved through a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction. mdpi.com This highlights the versatility of the pyrazole amine group for further functionalization.

Ligand Design in Coordination Chemistry

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. This property is extensively utilized in the design of ligands for various applications in coordination chemistry and catalysis. researchgate.netakjournals.com

A variety of polydentate ligands can be synthesized using pyrazole building blocks. These ligands are designed to create specific coordination environments around a metal center.

Tris(pyrazolyl)borate (Tp) Ligands : Often referred to as "scorpionate" ligands, these are synthesized by reacting a pyrazole with a borohydride (B1222165) source, such as sodium borohydride. researchgate.net The resulting ligand has three pyrazole units attached to a boron atom, creating a tripodal structure that can coordinate to a metal in a tridentate fashion. researchgate.netsemanticscholar.org

Tris(pyrazolyl)methane (Tm) Ligands : Similar to Tp ligands, Tm ligands are tripodal and are synthesized from pyrazoles. researchgate.net

Tripodal Ligands : Beyond the classic Tp and Tm systems, other tripodal ligands incorporating pyrazole moieties have been developed. For example, tris-[3-(2′-pyridyl)pyrazol-1-yl]hydroborate is a hexadentate ligand with three N,N-bidentate chelating arms. rsc.org Iron(II) complexes with furan, thiophene, and pyridine (B92270) functionalized amine-pyrazolyl tripodal hybrid ligands have also been synthesized. nih.gov

The synthesis of these ligands often involves straightforward reactions. For example, 3,5-dimethylpyrazole (B48361) can be reacted with sodium borohydride to form the corresponding tris(pyrazolyl)borate ligand. researchgate.net

Pyrazole-based ligands readily form complexes with a wide range of transition metals. nih.govresearchgate.netakjournals.com The synthesis of these complexes typically involves reacting the ligand with a metal salt in a suitable solvent. nih.govrsc.org The resulting metal complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. researchgate.net

For instance, Co(II), Cu(II), and Mn(II) complexes have been synthesized with a 3-tert-butyl-4-cyano pyrazole ligand. researchgate.net The characterization of these complexes is carried out using techniques like single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structure. researchgate.netrsc.org Spectroscopic methods such as IR, UV-Vis, and NMR are also crucial for characterizing these complexes. nih.gov

| Ligand | Metal Salt | Resulting Complex | Coordination Geometry | Reference |

| 3-tert-Butyl-4-cyano pyrazole | Co(II) salt | Octahedral Co complex with four coordinated pyrazoles and two coordinated waters | Octahedral | researchgate.net |

| 3-tert-Butyl-4-cyano pyrazole | Mn(II) salt | Octahedral Mn complex with two coordinated pyrazoles, two coordinated triflates, and two coordinated waters | Octahedral | researchgate.net |

| (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium chloride | Co(CH₃COO)₂·4H₂O | [CoIII₂(CoIICl(H₄L)(H₂O)₃)₃(CoII(CH₃COO)(H₄L)(H₂O)₂)₃]⁶⁺(Cl⁻)₆·H₂O | Distorted Octahedral | rsc.org |

| (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium chloride | Ni(CH₃COO)₂·4H₂O | [Ni(H₄L)₂] | Distorted Square Planar | rsc.org |

| (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium chloride | Cu(CH₃COO)₂·H₂O | [Cu(H₄L)₂] | Distorted Square Planar | rsc.org |

Metal complexes containing pyrazole-based ligands are widely explored as catalysts in various organic transformations. semanticscholar.orgresearchgate.net The versatility of the pyrazole ligand allows for the tuning of the steric and electronic properties of the metal center, which in turn influences the catalytic activity. researchgate.net

Homogeneous and Heterogeneous Catalysis : Pyrazole-metal complexes have been employed as catalysts in both homogeneous and heterogeneous systems. semanticscholar.orgsouthwales.ac.uk They have shown activity in C-C coupling reactions, oxidation reactions, and hydrogenation/dehydrogenation processes. rsc.orgresearchgate.net For example, Co(II), Ni(II), and Cu(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand have been used as catalysts for the oxidation of styrene (B11656) to benzaldehyde (B42025). rsc.org

Biomimetic Catalysis : Pyrazole-containing ligands are also used to create model complexes that mimic the active sites of metalloenzymes. nih.govrsc.org For instance, bis(pyrazolyl)methane ligands have been used to model the active site of the enzyme tyrosinase. nih.gov A dicopper(II) complex with a bis(pyrazolyl)imidazolylmethane ligand was shown to be a catalyst for the hydroxylation of phenols, mimicking the function of tyrosinase. nih.gov Similarly, a tungsten(II) pyrazole complex has been shown to be a functional model for acetylene (B1199291) hydratase. rsc.org

The catalytic activity of these complexes is often dependent on the specific ligand and metal combination, as well as the reaction conditions. The ability to systematically modify the pyrazole ligand makes it a powerful tool for developing new and improved catalysts.

Photophysical and Photochemical Properties of Pyrazole-Containing Materials

Pyrazole derivatives are a significant class of N-heterocyclic compounds that exhibit a range of valuable photophysical and photochemical properties. mdpi.com Their inherent characteristics, such as high quantum yields, photostability, and thermostability, make them suitable for various applications in materials science. nih.gov The photophysical behavior of these compounds is often tunable, highly dependent on the nature and position of substituents on the pyrazole ring or on fused aromatic systems. mdpi.comnih.gov

Photophysical Properties: Many pyrazole-containing materials are known for their fluorescent properties, often emitting in the visible spectrum. rsc.orgnih.gov Pyrazolines, for instance, are known to be intense green-emitting molecules in both solution and solid states. rsc.org The absorption spectra of pyrazoline derivatives typically show peaks below 400 nm, a desirable feature for charge transport materials as it avoids interference with donor absorption in the visible to near-infrared (NIR) region. rsc.org The emission properties can be significantly affected by solvent polarity, a phenomenon known as solvatofluorochromism. nih.govresearchgate.net For example, studies on certain azo- and bisazo-pyrazolone compounds demonstrated that solvents with different polarities cause shifts in their absorption and emission spectra. nih.gov The synthetic versatility of the pyrazole core allows for the development of fluorophores with specific characteristics for applications like fluorescent sensors and bioimaging. mdpi.comnih.gov

Photochemical Properties: The photochemical reactivity of pyrazole-containing materials enables their use in specialized applications. Certain ruthenium(II) complexes incorporating pyridyl-pyrazol(in)e ligands have been shown to be photoreactive. nih.gov When irradiated with blue light (e.g., 470 nm), these complexes can undergo selective photoejection of the pyrazole-containing ligand. nih.gov The efficiency of this ligand release, measured by the photosubstitution quantum yield (ΦPS), can be enhanced by structural modifications, such as introducing a phenyl ring to the pyrazoline cycle, which increases molecular strain and improves photochemical reactivity. nih.gov In another application, UV light can be used to convert tetrazoles into pyrazolines through a reagent-free photo-click strategy, which generates nitrile imine dipoles that are subsequently trapped to form the pyrazoline ring. worktribe.comthieme-connect.com

Table 1: Photophysical Properties of Selected Pyrazole-Containing Materials

| Compound/Complex Type | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Key Findings & Reference |

|---|---|---|---|---|

| Fused Pyrazole Probe 78 | 372 | 476 | 0.38 | Upon addition of fluoride (B91410) ions, a new absorption band appears at 430 nm and emission shifts to 492 nm with an increased quantum yield of 0.64. nih.gov |

| Pyrazole-based Probe 83 | 375 | 487 | Not Reported | In acidic media, the absorption band at 375 nm diminishes and a new peak emerges at 438 nm, with a corresponding new emission peak at 585 nm. nih.gov |

| Ru(II) Pyridyl-Pyrazoline Complexes | ~470 (Irradiation) | - | Up to 0.015 (ΦPS) | Introduction of a phenyl ring at the 1N-pyrazoline position increased photosubstitution quantum yields up to 5-fold. nih.gov |

Derivatization for Analytical and Industrial Purposes

The pyrazole scaffold, particularly substituted pyrazoles like 3,5-dimethylpyrazole (DMP), serves as a crucial building block for derivatization in various industrial applications. One of the most prominent uses is as a blocking agent for isocyanates in the production of one-component (1K) polyurethane systems, especially for coatings and adhesives. mdpi.compcimag.comatamanchemicals.com

Blocking Agents for Isocyanates: Blocked isocyanates are created by reacting an isocyanate with a blocking agent, rendering the isocyanate group temporarily inert. wikipedia.org This allows for the formulation of stable, single-component systems that contain both the isocyanate and a polyol, which would otherwise react prematurely at ambient temperatures. pcimag.com Upon heating to a specific "deblocking" temperature, the blocking agent is released, regenerating the reactive isocyanate group, which then crosslinks with the polyol to form the final polyurethane network. mdpi.compcimag.com

Pyrazoles, and specifically 3,5-dimethylpyrazole, have emerged as highly effective blocking agents. scilit.comgoogle.com They offer several advantages over traditional blocking agents like methyl ethyl ketoxime (MEKO) and ε-caprolactam. mdpi.compcimag.comgoogle.com

Key advantages include:

Lower Curing Temperatures: Pyrazole-blocked isocyanates typically deblock at lower temperatures (around 115-130 °C) compared to agents like caprolactam, which enables energy savings and is suitable for heat-sensitive substrates. mdpi.comwikipedia.org

Reduced Yellowing: Coatings formulated with pyrazole-based blocking agents exhibit less yellowing during thermal curing, which is a critical advantage for applications like automotive clearcoats. mdpi.com

Improved Resistance: Clearcoats using DMP-blocked isocyanates have shown very good resistance to acids, a crucial performance criterion for automotive finishes. google.com

Safety: Unlike oxime-based blockers, pyrazoles are not considered toxic hazards upon release during the curing process. mdpi.com

The deblocking temperature can be precisely controlled by altering the substituents on the pyrazole ring, allowing for tailored curing profiles for different applications. mdpi.com Research has shown that pyrazole derivatives can be designed to have deblocking temperatures ranging from approximately 85 °C to 200 °C. mdpi.com

Table 2: Deblocking Temperatures of Common Isocyanate Blocking Agents

| Blocking Agent | Typical Deblocking Temperature (°C) | Reference |

|---|---|---|

| Sodium bisulfite | 85 | wikipedia.org |

| Diethyl malonate | 110 | wikipedia.org |

| 3,5-Dimethylpyrazole (DMP) | 115 | wikipedia.org |

| Methyl ethyl ketoxime (MEKO) | 135 | wikipedia.org |

| Phenol | 150 | wikipedia.org |

| ε-Caprolactam | 170 | wikipedia.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 3-Methoxy-1,5-dimethyl-1H-pyrazole |

| 3,5-dimethylpyrazole (DMP) |

| Methyl ethyl ketoxime (MEKO) |

| ε-Caprolactam |

| Diethyl malonate |

| Sodium bisulfite |

| Phenol |

| Ruthenium |

| Isocyanate |

| Polyol |

| Polyurethane |

| Tetrazole |

| Pyrazoline |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The future of synthesizing 3-Methoxy-1,5-dimethyl-1H-pyrazole and its analogues will likely be dominated by the principles of green chemistry. thieme-connect.com Current research on pyrazole (B372694) synthesis is increasingly focused on developing methods that are not only efficient but also environmentally benign.

One promising direction is the use of earth-abundant metal catalysts, such as iron, to replace more expensive and toxic noble metals. rsc.orgresearchgate.netrsc.org For instance, iron-catalyzed multicomponent reactions using biomass-derived alcohols as the primary feedstock have been reported for the synthesis of tri-substituted pyrazoles. rsc.orgresearchgate.netrsc.org Such strategies eliminate the need for pre-functionalized starting materials and harsh oxidants, contributing to a more sustainable process. rsc.orgresearchgate.net The development of similar iron-catalyzed routes for 3-Methoxy-1,5-dimethyl-1H-pyrazole, possibly starting from simple and readily available precursors, would represent a significant advancement.

Another key aspect of sustainable synthesis is the use of green solvents, with water being the most desirable. thieme-connect.com Recent protocols have demonstrated the successful synthesis of various pyrazole derivatives in aqueous media, often facilitated by catalysts like nano-sized metal oxides or surfactants. thieme-connect.com Exploring water-based synthetic methods for 3-Methoxy-1,5-dimethyl-1H-pyrazole could drastically reduce the environmental impact of its production.

Furthermore, improving the atom economy of synthetic transformations is a central goal of green chemistry. primescholars.comkccollege.ac.in Atom economy assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Future synthetic routes for 3-Methoxy-1,5-dimethyl-1H-pyrazole will likely be designed to maximize atom economy, for example, through cycloaddition reactions that, in principle, can have 100% atom economy. organic-chemistry.org Research into catalyst-free condensation reactions also presents a viable pathway to highly efficient and clean pyrazole synthesis. nih.gov

A summary of potential sustainable synthetic approaches for pyrazole derivatives is presented in Table 1.

Table 1: Emerging Sustainable Synthetic Strategies for Pyrazole Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for 3-Methoxy-1,5-dimethyl-1H-pyrazole |

|---|---|---|

| Iron Catalysis | Utilizes earth-abundant, low-toxicity metal; can enable multicomponent reactions. rsc.orgresearchgate.netrsc.org | Reduced cost and environmental impact compared to precious metal catalysis. |

| Aqueous Synthesis | Employs water as the reaction solvent. thieme-connect.com | Eliminates the need for volatile organic solvents, enhancing safety and sustainability. |

| Catalyst-Free Reactions | Relies on the inherent reactivity of starting materials under specific conditions (e.g., thermal). nih.gov | Simplifies reaction setup and purification, reduces waste from catalysts. |

| High Atom Economy Reactions | Maximizes the incorporation of reactant atoms into the final product (e.g., cycloadditions). kccollege.ac.inorganic-chemistry.org | Minimizes waste generation, leading to more efficient and sustainable processes. |

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

While the pyrazole core is well-studied, the specific reactivity of 3-Methoxy-1,5-dimethyl-1H-pyrazole, particularly the interplay between the methoxy (B1213986) group and the dimethylated pyrazole ring, offers fertile ground for new discoveries. Future research will likely focus on uncovering novel reactivity patterns and developing highly selective transformations.

One area of interest is the selective functionalization of the pyrazole ring. For many pyrazole derivatives, achieving regioselectivity in substitution reactions can be challenging. mdpi.com Future work on 3-Methoxy-1,5-dimethyl-1H-pyrazole could involve developing methods for the selective introduction of new functional groups at the C4 position, which could be a key step in the synthesis of more complex molecules. This could involve the use of advanced catalytic systems or the strategic use of directing groups.

The study of transient intermediates is another crucial aspect of understanding reactivity. acs.orgnih.gov The formation of short-lived species during a reaction can dictate the final product distribution. For instance, the generation and trapping of transient trifluoromethylhydrazine has been utilized in the synthesis of N-trifluoromethyl pyrazoles, highlighting the importance of understanding and controlling such intermediates. acs.org Investigating the potential transient species in reactions involving 3-Methoxy-1,5-dimethyl-1H-pyrazole could lead to the development of new synthetic methodologies.

The methoxy group at the C3 position is a key functional handle. Future research could explore its reactivity, for example, in demethylation reactions to yield the corresponding pyrazol-3-one, or in substitution reactions where the methoxy group acts as a leaving group. Understanding the conditions that favor one reaction pathway over another will be critical for the synthetic utility of this compound.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

To fully understand the reactivity and dynamic behavior of 3-Methoxy-1,5-dimethyl-1H-pyrazole, the application of advanced characterization techniques is indispensable. While standard techniques like NMR and mass spectrometry are routinely used for structural elucidation, more sophisticated methods are needed to probe dynamic processes and identify fleeting intermediates. researchgate.netnih.gov

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying processes that occur on the NMR timescale, such as conformational changes, tautomerism, and intermolecular exchange. acs.orgscite.ai For instance, solid-state DNMR has been used to study proton transfer dynamics in pyrazole derivatives. acs.orgscite.ai Applying DNMR techniques to 3-Methoxy-1,5-dimethyl-1H-pyrazole could provide valuable insights into its conformational flexibility and any potential dynamic equilibria it might undergo in solution.

The direct detection and characterization of transient intermediates remain a significant challenge in reaction mechanism studies. Advanced mass spectrometry techniques, such as those coupled with rapid mixing or in-situ reaction monitoring, could be employed to identify and characterize short-lived species in reactions involving 3-Methoxy-1,5-dimethyl-1H-pyrazole. Furthermore, computational chemistry can play a crucial role in predicting the structures and energies of potential intermediates, guiding experimental efforts for their detection. eurasianjournals.com

Extensive multi-nuclear and multi-dimensional NMR studies will also be crucial for the unambiguous structural assignment of new derivatives of 3-Methoxy-1,5-dimethyl-1H-pyrazole. nih.gov The use of 13C, 15N, and other nuclei, in addition to standard 1H NMR, combined with techniques like HMBC, HSQC, and NOESY, will be essential for elucidating complex structures and stereochemistry. nih.gov

Table 2: Advanced Characterization Techniques and Their Potential Applications

| Technique | Application for 3-Methoxy-1,5-dimethyl-1H-pyrazole | Expected Insights |

|---|---|---|

| Dynamic NMR (DNMR) | Study of conformational dynamics and potential exchange processes. acs.orgscite.ai | Information on rotational barriers, conformational populations, and kinetic parameters of dynamic processes. |

| In-situ Mass Spectrometry | Real-time monitoring of reactions to detect transient intermediates. | Identification of short-lived species, providing direct evidence for reaction mechanisms. |

| Multi-dimensional NMR (HMBC, HSQC, NOESY) | Unambiguous structural elucidation of complex derivatives. nih.gov | Detailed connectivity and spatial arrangement of atoms in new molecules. |

| Computational Chemistry | Prediction of spectroscopic properties and structures of transient species. eurasianjournals.com | Guidance for experimental studies and interpretation of complex spectroscopic data. |

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Rational Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. nih.govnih.gov For 3-Methoxy-1,5-dimethyl-1H-pyrazole and its derivatives, these computational tools offer the potential to accelerate the discovery of new applications and optimize their properties.

Property Prediction: ML models can be trained on existing data to predict a wide range of physicochemical and biological properties of molecules. researchgate.netnih.govchemrxiv.org For 3-Methoxy-1,5-dimethyl-1H-pyrazole, ML models could be developed to predict properties such as solubility, stability, and potential biological activities. This would allow for the rapid screening of virtual libraries of related compounds, prioritizing the synthesis of those with the most promising profiles. For example, quantitative structure-activity relationship (QSAR) models based on ML algorithms have been successfully used to predict the antitumor activity of pyrazole analogues. nih.gov

Q & A

What are the optimal synthetic routes for 3-Methoxy-1,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of pyrazole derivatives often involves multi-step protocols. For 3-Methoxy-1,5-dimethyl-1H-pyrazole, precursor selection (e.g., substituted hydrazines and β-keto esters) and solvent systems (polar aprotic solvents like DMF or THF) are critical. Evidence suggests that reaction temperature (80–120°C) and catalysts (e.g., acetic acid for cyclization) significantly impact yield . Optimization requires monitoring intermediates via TLC or HPLC and purification via column chromatography.

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in substituted pyrazoles?

Advanced Research Question

X-ray crystallography (e.g., single-crystal analysis) and NMR spectroscopy (¹H/¹³C, 2D-COSY) are pivotal for confirming regiochemistry and substituent orientation. For example, crystallographic data can distinguish between N-methyl and O-methoxy groups by analyzing bond angles and electron density maps . Discrepancies in spectral data (e.g., unexpected coupling in aromatic regions) may indicate tautomerism or steric hindrance, requiring DFT calculations for validation .

What role do substituent positions (3-methoxy, 1,5-dimethyl) play in modulating reactivity and biological activity?

Basic Research Question

The 3-methoxy group enhances electron density on the pyrazole ring, influencing nucleophilic substitution reactions. Methyl groups at positions 1 and 5 sterically hinder electrophilic attacks but stabilize the ring structure. Comparative studies on analogs (e.g., 3,5-dimethyl derivatives) show that methoxy substitution increases solubility and alters hydrogen-bonding potential, impacting interactions with biological targets .

How do structure-activity relationships (SARs) guide the design of pyrazole-based bioactive compounds?

Advanced Research Question

SAR studies require systematic variation of substituents and evaluation of biological endpoints (e.g., IC₅₀ in enzyme assays). For instance, replacing the 3-methoxy group with halogens (Cl, Br) can enhance antimicrobial activity, while bulky aryl groups at position 1 may improve binding affinity to kinase targets . Computational docking (e.g., AutoDock Vina) helps predict binding modes, validated by mutagenesis assays .

What analytical methods are most reliable for quantifying 3-Methoxy-1,5-dimethyl-1H-pyrazole in complex matrices?

Basic Research Question

Reverse-phase HPLC with UV detection (λ = 250–280 nm) is standard for purity assessment. Mass spectrometry (ESI-MS or GC-MS) provides molecular ion confirmation and detects degradation products. For trace analysis in biological samples, LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) improves accuracy .

How can kinetic and mechanistic studies elucidate reaction pathways in pyrazole functionalization?

Advanced Research Question

Time-resolved NMR or in-situ IR spectroscopy tracks intermediate formation during reactions like Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Kinetic isotope effects (KIEs) and Hammett plots reveal whether the rate-determining step involves proton transfer or electron reorganization. For example, methoxy groups may accelerate electrophilic substitutions via resonance stabilization .

What strategies address contradictory biological activity data across different assay systems?

Advanced Research Question

Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or cell-line specificity. Normalize data using positive controls (e.g., tetracycline for antimicrobial assays) and validate findings in orthogonal assays (e.g., fluorescence-based vs. colorimetric). Meta-analyses of SAR datasets can identify outliers due to substituent electronic effects or metabolic instability .

How does regioselectivity in pyrazole synthesis impact downstream applications?

Advanced Research Question

Regioselectivity is governed by steric and electronic factors. For example, using bulky bases (e.g., LDA) in alkylation reactions favors substitution at less hindered positions. Computational tools (e.g., Fukui indices) predict reactive sites, while isotopic labeling (²H/¹⁵N) tracks substituent migration. Poor regiocontrol can lead to byproducts that complicate purification and reduce bioactivity .

What are the stability profiles of 3-Methoxy-1,5-dimethyl-1H-pyrazole under varying storage conditions?

Basic Research Question

Stability studies under accelerated conditions (40°C/75% RH) show that methoxy groups are prone to oxidative degradation. Lyophilization or storage in inert atmospheres (N₂) extends shelf life. Degradation products (e.g., quinones or demethylated analogs) are identified via LC-MS and mitigated by adding antioxidants (e.g., BHT) .

How can computational modeling predict the physicochemical properties of novel pyrazole derivatives?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-311+G(d,p)) estimate logP, pKa, and solubility. Molecular dynamics simulations model membrane permeability, while QSAR models correlate descriptors (e.g., polar surface area) with bioavailability. Validation against experimental data (e.g., pharmacokinetic studies in rodents) refines predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.